5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 878414-63-2
VCID: VC2350245
InChI: InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3
SMILES: CC1=CC(=NC2=C(C=NN12)C=O)C
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CAS No.: 878414-63-2

Cat. No.: VC2350245

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde - 878414-63-2

Specification

CAS No. 878414-63-2
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3
Standard InChI Key MYZRYTYZNHXGQA-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C=NN12)C=O)C
Canonical SMILES CC1=CC(=NC2=C(C=NN12)C=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has the molecular formula C10H10N3O and a molecular weight of 187.21 g/mol. The compound features a planar fused bicyclic system with the pyrazole and pyrimidine rings sharing a nitrogen atom. The methyl substituents are positioned at the 5 and 7 positions of the pyrimidine ring, while the aldehyde group is attached to the 3-position of the pyrazole ring.

Table 2.1: Structural Characteristics of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

PropertyDescription
Molecular FormulaC10H10N3O
Molecular Weight187.21 g/mol
Core StructureFused pyrazolo[1,5-a]pyrimidine
SubstituentsMethyl groups at positions 5 and 7; aldehyde at position 3
Ring System10π-electron bicyclic aromatic system
PlanarityPredominantly planar conformation

Physical Properties

Based on the properties of related pyrazolo[1,5-a]pyrimidine derivatives, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is expected to be a crystalline solid with a defined melting point. The presence of the aldehyde group contributes to its polarity, affecting its solubility profile in various solvents.

Table 2.2: Predicted Physical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid
ColorWhite to pale yellow
Melting Point160-180°C (estimated)
SolubilitySoluble in chloroform, dichloromethane, DMSO; limited solubility in water
LogPApproximately 1.5-2.0
Hydrogen Bond Acceptors4 (three nitrogen atoms and one oxygen atom)
Hydrogen Bond Donors0

Synthetic Routes

General Synthetic Approaches

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds. This general cyclization route has been successfully applied to synthesize the parent ring system and various derivatives . The reaction proceeds through initial condensation followed by cyclization to form the fused bicyclic structure.

Synthesis of 5,7-Dimethyl Derivatives

For the synthesis of 5,7-dimethyl derivatives specifically, research has shown that the reaction of 3-aminopyrazole derivatives with 2,4-pentanedione (acetylacetone) is highly effective. As detailed in research findings, "A mixture of 3-amino-1H-pyrazolo-4-carbonitrile and 2,4-pentanedione was heated at 180°C for 3 h" to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in good yield (78%) .

Table 3.1: Key Synthetic Routes to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives

Starting MaterialsConditionsProductYieldReference
3-Amino-1H-pyrazolo-4-carbonitrile + 2,4-pentanedione180°C, 3 hours5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile78%
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrileNaOH, ethylene glycol, reflux5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid71%
RouteStarting MaterialKey Reagent(s)ConditionsExpected Yield
15,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrileDIBAL-HToluene, -78°C, 2-4h60-75%
2a5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid1. LiAlH4, 2. PCC/PDC1. THF, 0°C, 2. DCM, RT50-65%
2b5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid1. CDI, N,O-dimethylhydroxylamine, 2. LiAlH41. THF, RT, 2. THF, -15°C65-80%
35,7-Dimethylpyrazolo[1,5-a]pyrimidineVilsmeier-Haack reagentPOCl3, DMF, 0°C to RT45-60%

Reactivity and Chemical Transformations

Reactivity of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold demonstrates specific patterns of reactivity in electrophilic substitution reactions. Research findings indicate that nitration of the parent compound leads to regiospecific substitution, with different conditions yielding either 3-nitro or 6-nitro derivatives. Bromination similarly shows regioselectivity, producing 3-bromo and/or 3,6-dibromo products . These patterns suggest that positions 3 and 6 are particularly reactive toward electrophilic substitution.

Reactivity of the Aldehyde Group

The aldehyde functionality at position 3 of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde provides a versatile handle for further chemical transformations. This functional group can participate in numerous reactions typical of aldehydes:

Table 4.1: Potential Transformations of the Aldehyde Group in 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Reaction TypeReagent(s)Expected ProductPotential Application
ReductionNaBH45,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-methanolSynthetic intermediate
OxidationKMnO4 or PDC5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidPrecursor for carboxamides with antibacterial activity
Wittig ReactionPh3P=CHR3-Alkenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidinesExtended conjugation systems
Reductive AminationPrimary amine, NaBH3CN3-(Aminomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidinesCompounds with potential biological activity
Aldol CondensationKetones or aldehydes, base3-(β-Hydroxyalkyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidinesSynthetic intermediates for more complex structures
Addition of Grignard ReagentRMgX3-(α-R-hydroxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidinesPrecursors for compounds with diverse substitution patterns

Applications in Synthesis

The presence of both the reactive aldehyde group and the heterocyclic scaffold makes 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde a valuable building block for the synthesis of more complex structures with potential biological activities. Research literature mentions the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides with antimycobacterial activity , suggesting that derivatives obtained from the aldehyde through oxidation and amide formation might exhibit similar biological potential.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the NMR data provided for related compounds in research literature, the characteristic NMR signals for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be predicted:

Table 5.1: Predicted 1H NMR Data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

ProtonChemical Shift (ppm)MultiplicityIntegration
CHO10.0-10.2singlet1H
H-28.6-8.8singlet1H
H-66.8-7.0singlet1H
5-CH32.7-2.8singlet3H
7-CH32.6-2.7singlet3H

Table 5.2: Predicted 13C NMR Data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CarbonChemical Shift (ppm)
CHO185-190
C-5162-165
C-7150-153
C-8a146-148
C-2143-145
C-3115-120
C-6109-112
C-3a105-110
5-CH324-26
7-CH316-18

Infrared (IR) Spectroscopy

The IR spectrum of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde would feature characteristic absorption bands, including:

Table 5.3: Predicted IR Absorption Bands for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Functional GroupWavenumber (cm-1)Intensity
C-H stretching (aldehyde)2740-2760medium
C-H stretching (aromatic)3050-3100weak
C-H stretching (methyl)2850-2950medium
C=O stretching (aldehyde)1700-1720strong
C=N stretching1620-1640medium-strong
C=C stretching (aromatic)1550-1600medium
C-H bending (methyl)1380-1460medium

Mass Spectrometry

In mass spectrometry, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde would show a molecular ion peak at m/z 187, corresponding to its molecular weight. The fragmentation pattern would likely include characteristic peaks resulting from typical fragmentation pathways.

Table 5.4: Predicted Mass Spectrometry Fragmentation Pattern for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

m/zAssignmentRelative Intensity
187M+ (Molecular ion)100%
186[M-H]+10-15%
158[M-CHO]+60-80%
143[M-CHO-CH3]+40-50%
128[M-CHO-2CH3]+20-30%
115Fragment ion15-25%
102Fragment ion10-20%

Biological Activities and Applications

Structure-Activity Relationships

Research on related pyrazolo[1,5-a]pyrimidine derivatives provides insights into structure-activity relationships that may be relevant to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Molecular modeling studies of N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide identified important conformational features, including intramolecular hydrogen bonding between the amide NH and the N4 of the pyrimidine ring .

Table 6.1: Structure-Activity Relationship Factors in Pyrazolo[1,5-a]pyrimidine Derivatives

Structural FeatureEffect on ActivityReference
3-Position substitutionCritical for enzyme inhibitory activity
5,7-Dimethyl substitutionEnhances biological activity compared to unsubstituted analogs
Intramolecular hydrogen bondingReduces conformational freedom, potentially enhancing binding to biological targets
Planarity of the heterocyclic systemInfluences molecular recognition and binding properties

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